Cas no 898435-89-7 (N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide)

N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide structure
898435-89-7 structure
Product Name:N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide
CAS No:898435-89-7
MF:C19H20N2O3S
MW:356.438703536987
CID:5483758
Update Time:2025-05-19

N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, 1,2,5,6-tetrahydro-N-methyl-4-oxo-N-(phenylmethyl)-
    • N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide
    • Inchi: 1S/C19H20N2O3S/c1-20(13-14-5-3-2-4-6-14)25(23,24)17-11-15-7-8-18(22)21-10-9-16(12-17)19(15)21/h2-6,11-12H,7-10,13H2,1H3
    • InChI Key: GVIXYCSWSYEILI-UHFFFAOYSA-N
    • SMILES: N12CCC3=C1C(=CC(S(N(C)CC1=CC=CC=C1)(=O)=O)=C3)CCC2=O

N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide Pricemore >>

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F2665-0011-5mg
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N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide Related Literature

Additional information on N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide

Introduction to N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-triene-6-sulfonamide (CAS No. 898435-89-7)

N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-triene-6-sulfonamide, identified by its CAS number 898435-89-7, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of tricyclic sulfonamides, which are known for their diverse biological activities and potential therapeutic applications.

The molecular structure of this compound features a tricyclic framework with an azatricyclic core, which is a common motif in many bioactive molecules. The presence of an 11-oxo group and a sulfonamide moiety further enhances its pharmacological profile. The N-benzyl-N-methyl substituents at the nitrogen atoms contribute to the compound's solubility and stability, making it a promising candidate for further investigation.

In recent years, there has been growing interest in tricyclic compounds due to their ability to interact with biological targets in unique ways. The tricyclo6.3.1.04,12dodeca scaffold provides a rigid structure that can mimic natural products and bioactive peptides, offering a scaffold for drug discovery. The sulfonamide group is particularly noteworthy, as it is a well-known pharmacophore that enhances binding affinity and metabolic stability.

Current research in the field of medicinal chemistry has highlighted the importance of sulfonamides in developing new therapeutic agents. Sulfonamides have been widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer. The 11-oxo group in N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-triene-6-sulfonamide may play a crucial role in modulating enzyme activity and receptor binding, making it a valuable component in drug design.

One of the most exciting aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The tricyclic core provides a stable platform that can be modified through various chemical reactions to create novel derivatives with enhanced biological activity. This flexibility makes it an attractive candidate for medicinal chemists looking to develop new drugs.

The N-benzyl-N-methyl substituents are particularly interesting from a chemical perspective. They not only improve the solubility of the compound but also provide sites for further functionalization. This allows researchers to tailor the properties of the molecule to specific biological targets, enhancing its therapeutic potential.

Recent studies have shown that tricyclic sulfonamides can exhibit potent inhibitory effects on various enzymes and receptors involved in disease pathways. For example, derivatives of this class of compounds have shown promise in inhibiting enzymes associated with cancer cell proliferation and inflammation. The structural features of N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-triene-6-sulfonamide make it a compelling candidate for further exploration in these areas.

The sulfonamide group is known for its ability to form hydrogen bonds with biological targets, which enhances binding affinity and selectivity. In addition, the tricyclo6.3.1.04,12dodeca scaffold provides a rigid structure that can interact with biological targets in a predictable manner, making it easier to optimize drug candidates for specific therapeutic applications.

In conclusion, N-benzyl-N-methyl-11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-triene-6-sulfonamide (CAS No. 898435-89-7) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for further investigation into new therapeutic agents.

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